molecular formula C19H20ClN3O4 B4182799 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine

1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine

Cat. No. B4182799
M. Wt: 389.8 g/mol
InChI Key: QLYUHIIWDXDDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as CNQX, is a non-competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological processes.

Mechanism of Action

1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, thereby blocking the action of glutamate on the receptor.
Biochemical and Physiological Effects:
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce synaptic transmission and plasticity, and to protect against glutamate-induced neurodegeneration. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has also been shown to reduce pain and addiction-related behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine in lab experiments is that it is a highly specific antagonist of the AMPA receptor, which allows for precise investigation of the role of glutamate in various physiological and pathological processes. However, one limitation of using 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine is that it can have off-target effects on other receptors and ion channels, which can complicate data interpretation.

Future Directions

There are many future directions for research involving 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine. One area of interest is the role of glutamate and the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the role of glutamate in psychiatric disorders such as depression and schizophrenia. Additionally, there is interest in developing more specific and potent AMPA receptor antagonists for therapeutic use.

Scientific Research Applications

1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been extensively used in scientific research to investigate the role of glutamate in various physiological and pathological processes. It has been used to study the effects of glutamate on synaptic transmission, plasticity, and neurodegeneration. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has also been used to investigate the role of glutamate in pain, addiction, and epilepsy.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-14-2-7-17(20)18(12-14)27-13-19(24)22-10-8-21(9-11-22)15-3-5-16(6-4-15)23(25)26/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYUHIIWDXDDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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